N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine
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Overview
Description
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is a synthetic organic compound that features a tetrahydropyran ring substituted with a cyclopropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-2H-pyran with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: This compound shares the tetrahydropyran ring but lacks the cyclopropyl and methyl substitutions.
3,3-Dimethyltetrahydro-2H-pyran-4-amine: Similar to the target compound but without the cyclopropyl group.
Uniqueness
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-cyclopropyl-3,5-dimethyloxan-4-amine |
InChI |
InChI=1S/C10H19NO/c1-7-5-12-6-8(2)10(7)11-9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChI Key |
YRHNWTQCZRPXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(C1NC2CC2)C |
Origin of Product |
United States |
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